molecular formula C6H8N2O2 B2889936 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid CAS No. 2098110-76-8

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

Cat. No.: B2889936
CAS No.: 2098110-76-8
M. Wt: 140.142
InChI Key: WCDABLSHZXJGDG-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is characterized by a spirocyclic structure containing a diaza group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the diaza and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diaza group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s overall effects in biological systems .

Comparison with Similar Compounds

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid can be compared with other spirocyclic compounds containing diaza and carboxylic acid groups. Similar compounds include:

The uniqueness of this compound lies in its specific structural arrangement and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8) is a bicyclic compound notable for its unique spiro structure, which incorporates two nitrogen atoms within a seven-membered ring system. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O2, with a molecular weight of approximately 140.14 g/mol. Its spirocyclic nature contributes to interesting conformational dynamics that can influence its interactions in biological systems.

Property Value
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structure TypeSpirocyclic
Functional GroupsCarboxylic acid

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the spirocyclic ring followed by the introduction of diaza and carboxylic acid groups. Various derivatives are synthesized to enhance biological activity, which are then evaluated for their pharmacological properties.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties, making it a candidate for drug development:

  • Anticancer Activity : Certain derivatives have shown activity against specific cancer cell lines, with studies indicating potential mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antibiotic scaffold.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown that some derivatives may mitigate neuronal damage in models of neurodegenerative diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A derivative of this compound was tested against human breast cancer cells (MCF-7). Results indicated that the compound induced apoptosis with an IC50 value of 15 µM, suggesting significant anticancer potential .
  • Antimicrobial Evaluation : In vitro assays demonstrated that a specific derivative exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Neuroprotection Study : A derivative was evaluated in a mouse model of Alzheimer’s disease and showed a reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Binding affinity studies suggest that it may interact with various biological receptors, influencing signaling pathways relevant to cancer and inflammation.
  • Cellular Uptake : Enhanced cellular uptake observed in certain derivatives indicates improved bioavailability and efficacy in target tissues.

Research Findings

Research continues to explore the full potential of this compound:

  • Binding Affinity Studies : Quantitative data on binding affinities reveal that some derivatives have high selectivity for specific targets, which is crucial for minimizing side effects during therapeutic applications.
  • Toxicity Profiles : Comprehensive toxicity assessments are ongoing to ensure safety in potential clinical applications.

Properties

IUPAC Name

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5(10)4-1-2-6(3-4)7-8-6/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDABLSHZXJGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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